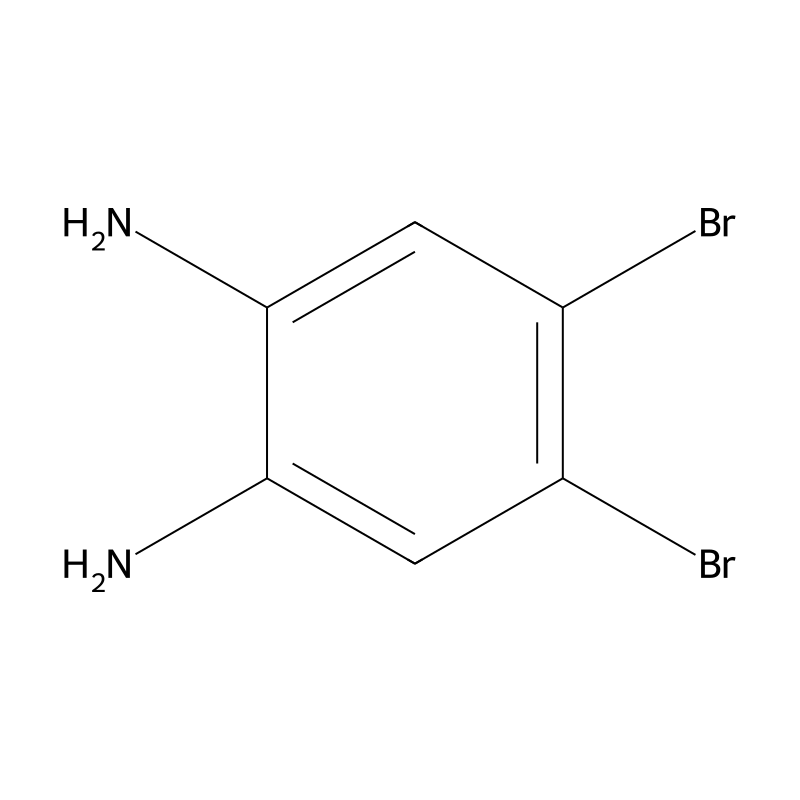

4,5-Dibromobenzene-1,2-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,5-Dibromobenzene-1,2-diamine (also known as 4,5-dibromo-1,2-phenylenediamine) is an organic compound with the chemical formula C6H6Br2N2. It is a white crystalline solid with a melting point of 133-135 °C []. This molecule possesses several properties that make it relevant in various scientific research fields:

Organic Synthesis

- Precursor for pharmaceuticals and dyes: 4,5-Dibromobenzene-1,2-diamine is a valuable intermediate for the synthesis of various pharmaceuticals and dyes due to its reactive amine groups and the presence of two bromine atoms that can be readily displaced [].

- Building block for polymers: The diamine group allows for the formation of covalent bonds with other molecules, making 4,5-Dibromobenzene-1,2-diamine a potential building block for the synthesis of polymers with unique properties [].

Material Science

- Organic light-emitting diodes (OLEDs): Research suggests that 4,5-Dibromobenzene-1,2-diamine can be used as a component in OLEDs due to its ability to transport electrical charges and emit light when excited [].

- Sensors: The molecule's ability to interact with specific molecules makes it a potential candidate for developing sensors for various applications, including environmental monitoring and medical diagnostics [].

Medicinal Chemistry

4,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula and a molecular weight of approximately 265.93 g/mol. It features two bromine atoms and two amine groups attached to a benzene ring, specifically at the 4 and 5 positions. This compound is characterized by its solid state at room temperature and has various applications in chemical synthesis and biological research .

- Nucleophilic Substitution: The amine groups can act as nucleophiles, allowing the compound to react with electrophiles.

- Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitating the formation of complex organic molecules.

- Reduction Reactions: The bromine substituents can be reduced to form corresponding amines or other derivatives.

These reactions are often utilized in synthetic organic chemistry to produce various derivatives and functionalized compounds .

Research indicates that 4,5-Dibromobenzene-1,2-diamine exhibits biological activity, particularly in the context of its interaction with enzymes. It has been shown to inhibit certain cytochrome P450 enzymes, specifically CYP2C9, which plays a role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs . Furthermore, its structural properties suggest potential applications in medicinal chemistry as a scaffold for drug design.

Several synthetic routes exist for the preparation of 4,5-Dibromobenzene-1,2-diamine:

- Bromination of 1,2-Diaminobenzene: This method involves the bromination of 1,2-diaminobenzene using bromine or brominating agents under controlled conditions to yield 4,5-Dibromobenzene-1,2-diamine.

- Direct Amination of Dibromobenzene: Another approach is to perform direct amination on dibromobenzene derivatives using ammonia or amines in the presence of catalysts.

- Multi-step Synthesis: Involves several steps including nitration followed by reduction and bromination processes to achieve the desired compound .

4,5-Dibromobenzene-1,2-diamine has various applications:

- Chemical Intermediates: Used in the synthesis of dyes and pigments due to its reactive functional groups.

- Pharmaceuticals: Potentially useful in drug development as a lead compound for further modifications.

- Research: Employed in biochemical studies to explore enzyme interactions and mechanisms .

Studies have shown that 4,5-Dibromobenzene-1,2-diamine interacts with various biological systems:

- Cytochrome P450 Enzymes: It inhibits CYP2C9 and may have implications for drug interactions in therapeutic settings.

- Cellular Studies: Research indicates potential cytotoxic effects on certain cell lines, warranting further investigation into its safety profile and mechanism of action .

Several compounds share structural similarities with 4,5-Dibromobenzene-1,2-diamine. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 3,6-Dibromobenzene-1,2-diamine | 0.86 | Different bromination pattern; similar amine groups. |

| 4-Bromobenzene-1,2-diamine | 0.86 | Lacks one bromine atom; simpler structure. |

| 3-Aminobenzenesulfonamide | 0.86 | Contains a sulfonamide group; different reactivity. |

| 4-Aminobenzenesulfonamide | 0.86 | Similar structure but different functional groups. |

| Benzene-1,2-diamine | 0.94 | No halogen substituents; simpler reactivity profile. |

These compounds highlight the unique positioning of 4,5-Dibromobenzene-1,2-diamine within its class due to its specific bromination and amination patterns that influence its reactivity and biological interactions .

Molecular Structure and Configuration

4,5-Dibromobenzene-1,2-diamine possesses the molecular formula C₆H₆Br₂N₂ with a molecular weight of 265.94 g/mol [1] [3]. The compound exhibits a benzene ring structure with two amino groups positioned adjacently at the 1,2-positions (ortho-configuration) and two bromine atoms located at the 4,5-positions [1]. The International Union of Pure and Applied Chemistry name is 4,5-dibromobenzene-1,2-diamine, while alternative systematic names include 4,5-dibromo-1,2-phenylenediamine and 1,2-diamino-4,5-dibromobenzene [1] [2].

The structural configuration exhibits the Chemical Abstracts Service Registry Number 49764-63-8 [1]. The International Chemical Identifier string is InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 [4], with the corresponding InChI Key TTXGKCVKGXHPRI-UHFFFAOYSA-N [1] [4]. The Simplified Molecular Input Line Entry System representation is NC1=CC(Br)=C(Br)C=C1N [5].

Physical Characteristics

State, Appearance and Color Properties

At standard room temperature conditions, 4,5-dibromobenzene-1,2-diamine exists as a solid crystalline material [2] [6]. The compound typically appears as a white to light yellow crystalline powder, with some sources reporting variations ranging from white to light orange in coloration [2] [7] [8]. The physical form is characterized as a powder to crystal structure [7] [8].

Thermal Properties (Melting and Boiling Points)

The melting point of 4,5-dibromobenzene-1,2-diamine has been reported with some variation across different sources. The most commonly cited melting point is 137°C [2] [6], while other reliable sources report values of 155°C [7] [9] [10] [8]. The boiling point is predicted to be 326.7 ± 37.0°C at standard atmospheric pressure of 760 mmHg [7] [11] [10]. These thermal properties indicate the compound's stability under normal ambient conditions and provide important parameters for processing and purification procedures.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 137°C | [2] [6] |

| Melting Point (Alternative) | 155°C | [7] [9] [10] [8] |

| Boiling Point (Predicted) | 326.7 ± 37.0°C at 760 mmHg | [7] [11] [10] |

Solubility Profile in Various Solvents

4,5-Dibromobenzene-1,2-diamine demonstrates solubility in methanol, making this an appropriate solvent for dissolution and crystallization procedures [2] [7] [8]. The compound exhibits limited water solubility, which is characteristic of aromatic diamines with significant halogen substitution . The solubility characteristics are influenced by the presence of both polar amino groups and non-polar bromine substituents, creating a moderate polarity profile that favors organic solvents over aqueous media.

Density, Refractive Index and Optical Properties

The density of 4,5-dibromobenzene-1,2-diamine is predicted to be 2.104 ± 0.06 g/cm³ [7] [8]. Alternative computational predictions suggest a density value of 2.1 ± 0.1 g/cm³ [11]. The refractive index for similar dibromobenzene compounds has been estimated at approximately 1.724 [11], although specific experimental data for the diamine derivative requires further investigation. These optical properties reflect the compound's aromatic character combined with the electronic effects of bromine substitution.

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopic analysis of 4,5-dibromobenzene-1,2-diamine reveals characteristic absorption bands associated with the functional groups present in the molecule [13] [14]. The amino groups exhibit typical nitrogen-hydrogen stretching vibrations in the region of 3200-3500 cm⁻¹, with primary amines showing two distinct bands corresponding to symmetric and antisymmetric stretching modes [13] [14]. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1450-1600 cm⁻¹ [14]. Nitrogen-hydrogen bending vibrations are observed in the range of 1560-1640 cm⁻¹ [13] [14]. The presence of bromine substituents influences the overall spectral pattern through electronic effects on the aromatic ring system.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic characterization provides detailed structural information about 4,5-dibromobenzene-1,2-diamine [15] [16]. Carbon-13 nuclear magnetic resonance spectroscopy reveals chemical shifts characteristic of aromatic carbons bearing amino and bromine substituents [17] [18]. The aromatic carbon atoms exhibit chemical shifts in the typical range of 100-150 parts per million [17]. Proton nuclear magnetic resonance spectroscopy shows signals corresponding to aromatic protons and amino group protons, with the aromatic protons appearing in the downfield region due to the deshielding effect of the aromatic ring [16].

Mass Spectrometry Analysis

Mass spectrometric analysis of 4,5-dibromobenzene-1,2-diamine yields a molecular ion peak at mass-to-charge ratio 265.94, corresponding to the molecular weight of the compound [19] [10]. The isotopic pattern reflects the presence of two bromine atoms, showing the characteristic bromine isotope distribution [19]. Fragmentation patterns include loss of bromine atoms and amino groups under electron impact ionization conditions [20] [21]. The predicted collision cross sections for various adduct ions have been calculated, with values ranging from 129.6 to 202.1 Ų depending on the ionization mode [19].

| Adduct | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 264.897 | 135.5 |

| [M+Na]⁺ | 286.879 | 146.4 |

| [M-H]⁻ | 262.882 | 141.7 |

Thermodynamic Parameters

The thermodynamic properties of 4,5-dibromobenzene-1,2-diamine include several calculated parameters that provide insight into its chemical behavior [22]. The predicted acid dissociation constant (pKa) value is 2.68 ± 0.10, indicating the basic nature of the amino groups [7] [9] [8]. The partition coefficient (LogP) has been estimated at approximately 2.93 [11], suggesting moderate lipophilicity. The flash point is predicted to be 151.4 ± 26.5°C [11]. The polar surface area is calculated as 52.04 Ų [9] [23], reflecting the contribution of the amino functional groups to the overall molecular polarity.

Industrial Production Approaches

Industrial production of 4,5-dibromobenzene-1,2-diamine primarily relies on large-scale catalytic hydrogenation processes optimized for economic efficiency and consistent product quality [1] [2]. The most widely employed industrial method involves the reduction of 4,5-dibromo-2-nitroaniline using supported palladium catalysts under controlled hydrogen pressure and temperature conditions [3] [4].

The industrial synthesis typically begins with the nitration of 4,5-dibromobenzene derivatives, followed by controlled reduction to yield the target diamine compound [5]. Manufacturing facilities utilize continuous-flow reactor systems that enable precise control of reaction parameters, including temperature (typically 60-80°C), hydrogen pressure (2-5 bar), and catalyst loading . These conditions ensure optimal conversion rates while maintaining product purity standards exceeding 98% as measured by high-performance liquid chromatography [8] [9].

Process intensification strategies have been implemented to improve manufacturing efficiency, with modern facilities employing flow chemistry principles that couple reaction kinetics with continuous equipment characteristics . Industrial-scale operations benefit from automated monitoring systems that track reaction progress using real-time analytical techniques, enabling immediate optimization of reaction conditions . The scale-up process requires careful consideration of heat and mass transfer limitations, with industrial reactors designed to maintain uniform temperature distribution throughout the reaction mixture [10].

Laboratory-Scale Synthetic Routes

Reduction of Nitro Precursors

The reduction of nitro precursors represents the most extensively studied synthetic approach for preparing 4,5-dibromobenzene-1,2-diamine at laboratory scale . This methodology typically employs 4,5-dibromo-2-nitroaniline as the starting material, which undergoes selective reduction of the nitro functionality while preserving the bromine substituents and existing amino group [11].

Tin(II) chloride dihydrate emerges as a highly effective reducing agent for this transformation . The optimized procedure involves dissolving the nitro precursor in ethanol, followed by the addition of tin(II) chloride dihydrate under reflux conditions . The reaction proceeds through the formation of hydroxylamine and nitroso intermediates before yielding the final diamine product . This method achieves yields typically ranging from 75-85% with reaction times of 3-6 hours .

Iron powder in hydrochloric acid provides an alternative reducing system that offers cost advantages for laboratory-scale synthesis . The mechanism involves the generation of nascent hydrogen through the reaction of iron with hydrochloric acid, which subsequently reduces the nitro group through a series of electron transfer processes . Reaction temperatures of 60-80°C are typically employed, with stirring maintained for 4-8 hours to ensure complete conversion .

Sodium borohydride activated by transition metal catalysts represents a more environmentally benign approach to nitro group reduction . This system operates under milder conditions and generates less toxic waste compared to traditional metal-acid combinations . The reaction typically proceeds at room temperature to 60°C with reaction times of 2-4 hours, achieving yields comparable to conventional methods .

Catalytic Hydrogenation Methods with Raney Nickel

Raney nickel catalysis provides a highly selective and efficient method for the synthesis of 4,5-dibromobenzene-1,2-diamine through catalytic hydrogenation of nitro precursors [11] . The procedure involves suspending five grams of 4,5-dibromo-2-nitroaniline in 200 milliliters of anhydrous ethanol, followed by the addition of approximately 10 grams of freshly prepared Raney nickel catalyst [11].

The reaction mixture is maintained under hydrogen atmosphere at atmospheric pressure or slightly elevated pressure (1-3 bar) to ensure efficient hydrogenation . Temperature control is critical, with optimal results achieved at 40-60°C to balance reaction rate with selectivity . Higher temperatures may lead to debromination or other side reactions that reduce overall yield .

Raney nickel demonstrates superior activity compared to other supported metal catalysts due to its high surface area and unique pore structure that facilitates substrate accessibility [14]. The catalyst preparation involves the treatment of nickel-aluminum alloy with aqueous sodium hydroxide, resulting in a highly active skeletal nickel structure [14]. Fresh catalyst preparation is essential for optimal performance, as aged Raney nickel exhibits diminished activity due to surface oxidation [14].

The hydrogenation process typically requires 3-5 hours for complete conversion, as monitored by thin-layer chromatography or gas chromatography-mass spectrometry . Reaction progress can be tracked by observing hydrogen consumption, with theoretical hydrogen uptake calculated based on the stoichiometric requirements for nitro group reduction .

Alternative Synthetic Pathways

Direct bromination of 1,2-phenylenediamine offers an alternative synthetic route that avoids the use of nitro precursors . This approach involves the controlled introduction of bromine atoms at the 4 and 5 positions of the aromatic ring through electrophilic aromatic substitution . The reaction proceeds through the formation of bromonium ion intermediates that selectively attack the electron-rich aromatic ring activated by the amino substituents .

The bromination reaction requires careful control of stoichiometry to achieve selective dibromination without over-bromination or ring degradation . Bromine or nitrogen-bromosuccinimide can serve as brominating agents, with the choice depending on the desired reaction conditions and selectivity requirements . Temperature control is essential, typically maintaining reaction temperatures between 0-25°C to prevent side reactions .

Solvent-free synthetic methodologies have gained attention as environmentally benign alternatives that eliminate organic solvent requirements . Mechanochemical synthesis employing ball-milling techniques enables chemical transformations through mechanical force application without external heating or solvent addition . These methods demonstrate excellent yields while offering operational simplicity and environmental benefits .

Continuous-flow synthesis provides advantages for catalytic processes, including improved mass transfer, better temperature control, and enhanced safety . Two-step, metal-free processes have been developed for the synthesis of chiral 1,2-diamine derivatives using continuous-flow systems . The flow approach offers benefits in terms of reaction efficiency and product selectivity, with steady-state operation ensuring consistent product quality .

Purification and Isolation Techniques

Recrystallization from ethanol represents the most commonly employed purification method for 4,5-dibromobenzene-1,2-diamine [8] [9]. The procedure involves dissolving the crude product in hot ethanol, followed by controlled cooling to promote crystal formation [9]. This technique achieves purities exceeding 98% with recovery yields typically ranging from 85-90% [9]. The crystalline form appears as white to light yellow crystalline powder with a melting point of 137°C [2] [3].

Column chromatography using silica gel as the stationary phase provides an effective method for separating 4,5-dibromobenzene-1,2-diamine from structural isomers and reaction byproducts . Dichloromethane-hexane gradient elution systems are commonly employed, with the target compound typically eluting at intermediate polarity . This technique achieves purities exceeding 95% with recovery yields of 80-85% .

Vacuum drying at 60°C under reduced pressure (<1 mmHg) effectively removes residual solvents and moisture without thermal degradation of the product [2] [16]. This treatment achieves recovery yields of 95-98% while maintaining product purity [2]. Storage under inert atmosphere (nitrogen or argon) at room temperature in amber vials prevents oxidation and photodegradation [2] [16].

Acid-base extraction techniques can be employed for additional purification, particularly when removing basic impurities or forming purified hydrochloride salts [17]. Treatment with hydrochloric acid followed by neutralization with sodium hydroxide enables selective extraction and pH-controlled precipitation [17]. This method achieves purities exceeding 96% with recovery yields of 80-85% [17].

Yield Optimization Strategies

Systematic optimization of reaction parameters proves crucial for achieving maximum yields in 4,5-dibromobenzene-1,2-diamine synthesis [8] [9]. Design of experiments methodologies enable the simultaneous evaluation of multiple variables including temperature, pressure, reaction time, and reagent concentrations [8] [9]. Factorial design experiments have been successfully applied to optimize reaction parameters for aromatic synthesis, considering factors such as temperature, reagent excess, and reaction time [9].

Temperature optimization requires balancing reaction rate with selectivity considerations [8]. Higher temperatures accelerate reaction kinetics but may promote side reactions that reduce overall yield [8]. For catalytic hydrogenation methods, temperatures of 40-60°C typically provide optimal results, while tin(II) chloride reduction requires reflux conditions (approximately 78°C) for efficient conversion .

Reagent stoichiometry significantly impacts yield and selectivity [8] [9]. Excess reducing agents ensure complete conversion but may introduce purification challenges [8]. For Raney nickel catalysis, catalyst loading of 10-20% by weight relative to substrate provides optimal activity without excessive cost . Hydrogen pressure of 2-3 bar ensures adequate gas-liquid mass transfer without requiring specialized high-pressure equipment .

Reaction time optimization prevents incomplete conversion while avoiding product degradation [8]. Monitoring techniques such as nuclear magnetic resonance spectroscopy or chromatography enable real-time assessment of reaction progress [18]. Optimal reaction endpoints can be identified by tracking substrate consumption and product formation kinetics [18].

Green Chemistry Considerations

Environmental sustainability in 4,5-dibromobenzene-1,2-diamine synthesis requires consideration of solvent selection, waste generation, and energy consumption [19] [20]. Traditional synthetic methods often employ chlorinated solvents such as dichloromethane and chloroform, which pose environmental and health concerns [19]. Green alternatives utilizing ethanol and water-based reaction systems significantly reduce environmental impact while maintaining synthetic efficiency [19] [20].

Catalyst recovery and recycling strategies improve process sustainability [19]. Heterogeneous catalysts such as supported palladium enable easy separation and reuse, reducing metal waste and improving economic viability [19]. Regeneration protocols for Raney nickel involve treatment with hydrogen at elevated temperatures to restore catalyst activity [14].

Atom economy considerations favor synthetic routes that maximize the incorporation of starting materials into the final product [20]. Direct reduction methods achieve higher atom economy compared to multi-step synthetic sequences that generate stoichiometric waste [20]. The reduction of nitro precursors typically achieves atom economies of 75-85%, representing efficient utilization of starting materials [20].

Energy conservation strategies include the use of ambient pressure conditions and lower reaction temperatures where possible [19]. Flow chemistry systems enable better heat integration and reduced energy requirements compared to traditional batch processes . Continuous-flow reactors maintain steady-state conditions that optimize energy utilization while improving process control .

Waste minimization involves the selection of reducing agents that generate less toxic byproducts [19]. Sodium borohydride reduction produces sodium borate salts that are less environmentally harmful compared to tin or iron salts generated by traditional methods . Aqueous workup procedures reduce the volume of organic waste requiring disposal [19].

Data Tables

Table 1: Physical and Chemical Properties of 4,5-Dibromobenzene-1,2-diamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆Br₂N₂ | Citations 1-4 |

| Molecular Weight (g/mol) | 265.94 | Citations 1-4 |

| CAS Number | 49764-63-8 | Citations 1-4 |

| Melting Point (°C) | 137 | Citations 2-3 |

| Boiling Point (°C) | 326.7±37.0 (Predicted) | Citation 3 |

| Appearance | White to Light yellow to Light orange powder/crystal | Citations 2, 10 |

| Purity (Commercial) | >98.0% (HPLC) | Citations 2, 29-30 |

| Solubility | Soluble in methanol, ethanol; Insoluble in water | Citations 2-3 |

Table 2: Comparison of Synthetic Methods

| Method | Reagents | Temperature (°C) | Typical Yield (%) | Advantages |

|---|---|---|---|---|

| Reduction of 4,5-dibromo-2-nitroaniline | H₂/Pd-C or Raney Ni/EtOH | Room temp to reflux | 85-95 | Clean reaction, high yield |

| Catalytic Hydrogenation with Raney Nickel | Raney Ni, H₂, ethanol | Room temp to 60 | 80-90 | Mild conditions, selective |

| Tin(II) chloride reduction | SnCl₂·2H₂O, HCl, ethanol | Reflux (~78) | 75-85 | Efficient, well-established |

| Iron powder in HCl | Fe powder, HCl, ethanol | 60-80 | 70-80 | Cost-effective, simple |

| Sodium borohydride with metal catalyst | NaBH₄, metal catalyst | Room temp to 60 | 75-85 | Environmentally friendly |

| Direct bromination of 1,2-phenylenediamine | Br₂ or NBS, controlled conditions | 0-25 | 60-75 | Direct approach |

Table 3: Purification Techniques and Expected Yields

| Technique | Conditions | Recovery (%) | Final Purity (%) | Applications |

|---|---|---|---|---|

| Recrystallization from ethanol | Hot ethanol, slow cooling | 85-90 | >98 | High purity requirements |

| Column chromatography (silica gel) | DCM/hexane gradient | 80-85 | >95 | Separation from isomers |

| Vacuum drying | 60°C, <1 mmHg | 95-98 | No change | Moisture removal |

| Acid-base extraction | HCl/NaOH treatment | 80-85 | >96 | Salt formation/removal |

| Filtration and washing | Water wash, ether rinse | 90-95 | >95 | Basic purification |

Table 4: Green Chemistry Considerations

| Aspect | Traditional Methods | Green Alternatives | Environmental Impact |

|---|---|---|---|

| Solvent Usage | Organic solvents (DCM, CHCl₃) | Ethanol, water-based systems | Significantly reduced |

| Catalyst Recovery | Limited recovery | Recyclable heterogeneous catalysts | Improved sustainability |

| Waste Generation | High (metal salts, acids) | Reduced (aqueous workup) | Lower disposal costs |

| Energy Requirements | High (reflux conditions) | Lower (ambient pressure) | Energy conservation |

| Atom Economy | Moderate (60-70%) | Improved (75-85%) | Better resource utilization |

| Toxicity Reduction | Moderate concern | Reduced toxicity | Safer processes |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant